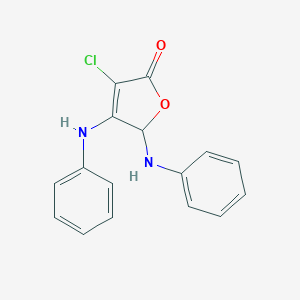
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has been developed for its potential applications in scientific research. This compound is also known as BRD-K97212528, and it has been identified as a potential inhibitor of the protein kinase B (AKT) pathway. The AKT pathway is involved in regulating cell growth, survival, and metabolism, and it has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular disease.
作用机制
The mechanism of action of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves the inhibition of the AKT pathway. This pathway is involved in regulating cell growth, survival, and metabolism, and it is commonly dysregulated in various diseases, including cancer, diabetes, and cardiovascular disease. By inhibiting this pathway, 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one may be able to slow or stop the progression of these diseases.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative properties. In addition, this compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
实验室实验的优点和局限性
One of the advantages of using 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential as a selective inhibitor of the AKT pathway. This compound has been shown to have minimal effects on other signaling pathways, which makes it a promising candidate for the development of new therapies for diseases such as cancer, diabetes, and cardiovascular disease. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the further investigation of its potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of new therapeutic agents based on the structure of this compound, with the aim of improving its efficacy and bioavailability. Finally, the study of the mechanism of action of this compound may provide new insights into the regulation of the AKT pathway and its role in disease.
合成方法
The synthesis of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves several steps, including the reaction of 4-bromobenzaldehyde with 3,4,5-trimethoxybenzylamine to form an imine intermediate. This intermediate is then reacted with ethyl glyoxalate to form the oxazole ring, which is subsequently deprotected to yield the final product.
科学研究应用
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been identified as a potential inhibitor of the AKT pathway, which makes it a promising candidate for the development of new therapies for diseases such as cancer, diabetes, and cardiovascular disease. In addition, this compound has also been studied for its potential applications in the field of neuroscience, as it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
产品名称 |
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C19H16BrNO5 |
分子量 |
418.2 g/mol |
IUPAC 名称 |
(4Z)-2-(4-bromophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16BrNO5/c1-23-15-9-11(10-16(24-2)17(15)25-3)8-14-19(22)26-18(21-14)12-4-6-13(20)7-5-12/h4-10H,1-3H3/b14-8- |
InChI 键 |
HHWXCAKYCGFYOA-ZSOIEALJSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)

amino]acetate](/img/structure/B259047.png)